An In-Depth Technical Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-Depth Technical Guide to 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid: A Privileged Scaffold for Kinase Inhibitor Discovery
This guide provides a comprehensive technical overview of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (CAS Number: 2304634-03-3), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a plausible synthetic route, and its critical application in palladium-catalyzed cross-coupling reactions. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] This fused heterocyclic system acts as a bioisostere of purine, enabling it to effectively bind to the ATP pocket of kinases.[1] The strategic placement of nitrogen atoms allows for crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many potent inhibitors.[1]
The introduction of a boronic acid moiety at the 5-position, as in 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid, transforms this scaffold into a versatile synthetic intermediate. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional precision and functional group tolerance, allowing for the construction of complex molecular architectures.[3][4][5]
The subject of this guide, with its methylated pyrazole nitrogen and the reactive boronic acid group, offers a unique combination of a proven kinase-binding element and a handle for extensive diversification, making it a valuable tool in the synthesis of novel drug candidates.[1][6]
Physicochemical Properties and Handling
A summary of the key properties of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is presented below.
| Property | Value | Source |
| CAS Number | 2304634-03-3 | [7] |
| Molecular Formula | C₇H₈BN₃O₂ | [7] |
| Molecular Weight | 176.97 g/mol | [7] |
| SMILES String | B(O)(O)c1cnc2nC | [7] |
| InChI Key | WNNSBCTYFSWMON-UHFFFAOYSA-N | [7] |
Safety and Handling:
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, consult a physician.
Synthesis and Preparation
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid.
Experimental Protocol: Synthesis of the Pinacol Ester Intermediate
The pinacol ester is often the preferred form for storage and handling due to its enhanced stability compared to the free boronic acid. The following protocol is a representative procedure for the Miyaura borylation of a halo-pyrazolopyridine.
Materials:
-
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester.[8][9][10]
Rationale: The palladium catalyst facilitates the oxidative addition to the aryl bromide, followed by transmetalation with the diboron reagent and reductive elimination to form the C-B bond. Potassium acetate acts as the base required for the catalytic cycle.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the pyrazolopyridine scaffold onto various aromatic and heteroaromatic systems.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Coupling
This protocol describes a typical Suzuki-Miyaura reaction to synthesize a biaryl compound, a common motif in kinase inhibitors.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine the aryl bromide, 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction to 90-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.[4][6][11]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for a wide range of Suzuki couplings. For more challenging couplings, particularly with aryl chlorides, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[11]
-
Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[3] Potassium carbonate is a common choice, but cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is frequently used. Water helps to dissolve the inorganic base and facilitates the reaction.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for various protein kinases implicated in cancer, such as anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinases (TRKs).[6][12][13] The ability to use 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid in Suzuki reactions allows for the systematic exploration of the chemical space around this core.
By coupling this boronic acid with a diverse library of aryl and heteroaryl halides, medicinal chemists can rapidly generate novel analogues to probe the structure-activity relationships (SAR) of a target kinase. This approach has been successfully used to develop potent and selective kinase inhibitors, with some pyrazolopyridine-based drugs receiving regulatory approval or advancing to late-stage clinical trials.[1]
For example, in the design of TRK inhibitors, the pyrazolo[3,4-b]pyridine core serves as the hinge-binding element, while the substituent introduced via the Suzuki coupling can be tailored to occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[6][13]
Conclusion
2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-boronic acid is a high-value building block in modern medicinal chemistry. Its structure combines a biologically validated kinase-binding motif with a versatile functional group for synthetic elaboration. Understanding the principles behind its synthesis and its application in Suzuki-Miyaura cross-coupling reactions is crucial for scientists aiming to develop the next generation of targeted therapeutics. This guide provides a foundational framework for the effective utilization of this potent chemical tool.
References
- Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 1452-1481.
- Taylor, E. C., & Sowinski, F. (1975). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 40(16), 2321–2329.
- Lee, N. Y., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2841-2845.
- Google Patents. (2012). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole. CN102491918A.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Abdel-Aziz, A. A.-M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(19), 6529.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Quiroga, J., et al. (2019).
- Zhang, T., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1376.
- Google Patents. (2020). Method for preparing 2-[(3r)-3-methylmorpholin-4-yl]-4-[1-methyl-1h-pyrazol-5-yl). WO2020039025A1.
- Google Patents. (2019). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.
- Google Patents. (2022). (2-メチルピリミジン-5-イル)ボロン酸誘導体の製造方法. WO2022209916A1.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 859-875.
- Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester. CN114380853A.
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). 2-METHYL-2H-PYRAZOLO[3,4-B]PYRIDINE-5-BORONIC ACID PINACOL ESTER. Retrieved from [Link]
- Ramirez, A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(24), 4935-4939.
- Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(4), 1319–1322.
-
Chem Help ASAP. (2020, February 13). Suzuki Cross-Coupling Reaction [Video]. YouTube. [Link]Pr2zt9lc)
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2H-pyrazolo 3,4-b pyridin-5-ylboronic acid Sigma-Aldrich [sigmaaldrich.com]
- 8. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
